molecular formula C15H22N4O B7073943 N-methyl-N-(1H-pyrrol-2-ylmethyl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide

N-methyl-N-(1H-pyrrol-2-ylmethyl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No.: B7073943
M. Wt: 274.36 g/mol
InChI Key: VKIUKACPOVRRGG-UHFFFAOYSA-N
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Description

N-methyl-N-(1H-pyrrol-2-ylmethyl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide is a synthetic organic compound with a complex structure It features a pyrrole ring, a pyrazole ring, and a propanamide group

Properties

IUPAC Name

N-methyl-N-(1H-pyrrol-2-ylmethyl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-10(14-11(2)17-19(5)12(14)3)15(20)18(4)9-13-7-6-8-16-13/h6-8,10,16H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIUKACPOVRRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)C(=O)N(C)CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1H-pyrrol-2-ylmethyl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole and pyrazole intermediates. These intermediates are then coupled through a series of reactions involving alkylation, acylation, and condensation steps. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1H-pyrrol-2-ylmethyl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-methyl-N-(1H-pyrrol-2-ylmethyl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(1H-pyrrol-2-ylmethyl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(1H-pyrrol-2-ylmethyl)-2-(1,3,5-trimethylpyrazol-4-yl)butanamide: Similar structure with a butanamide group instead of propanamide.

    N-methyl-N-(1H-pyrrol-2-ylmethyl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanamide: Similar structure with an ethanamide group instead of propanamide.

Uniqueness

N-methyl-N-(1H-pyrrol-2-ylmethyl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to its specific combination of functional groups and structural features

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